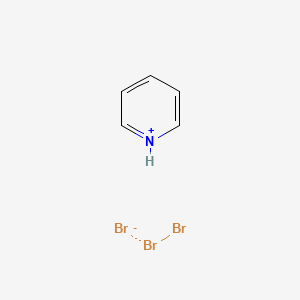

Monopyridin-1-ium tribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Le tribromure de monopyridin-1-ium peut être synthétisé par réaction de la pyridine avec du brome en présence d'un solvant approprié . La réaction implique généralement l'ajout de brome à une solution de pyridine, ce qui entraîne la formation du composé tribromure. Les conditions réactionnelles incluent souvent le maintien d'une température contrôlée et l'utilisation de solvants tels que l'acide acétique pour faciliter la réaction . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, garantissant la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Le tribromure de monopyridin-1-ium est un réactif polyvalent qui subit divers types de réactions chimiques, notamment :

Oxydation : Il peut catalyser les réactions d'oxydation, améliorant les processus d'oxydation en synthèse organique.

Réactions de condensation : Il joue un rôle important dans la catalyse des réactions de condensation, telles que la synthèse des bis(indol-3-yl)alcanes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants polaires, les conditions réactionnelles douces et la présence d'autres catalyseurs pour faciliter les transformations souhaitées . Les principaux produits formés à partir de ces réactions sont généralement des composés bromés, qui sont des intermédiaires clés dans les industries pharmaceutique et agrochimique .

4. Applications de la recherche scientifique

Le tribromure de monopyridin-1-ium a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du tribromure de monopyridin-1-ium implique sa capacité à agir comme un agent bromant. Le composé libère des atomes de brome, qui participent ensuite à la bromination des substrats. L'ion pyridinium stabilise les atomes de brome, permettant des réactions de bromination contrôlées et efficaces . Ce mécanisme est crucial pour son efficacité dans diverses transformations chimiques, y compris la conversion des alcools primaires en bromures d'alkyle .

Applications De Recherche Scientifique

Monopyridin-1-ium tribromide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of monopyridin-1-ium tribromide involves its ability to act as a brominating agent. The compound releases bromine atoms, which then participate in the bromination of substrates. The pyridinium ion stabilizes the bromine atoms, allowing for controlled and efficient bromination reactions . This mechanism is crucial for its effectiveness in various chemical transformations, including the conversion of primary alcohols to alkyl bromides .

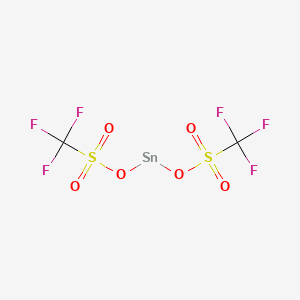

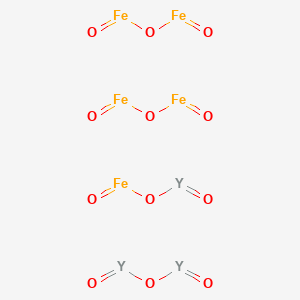

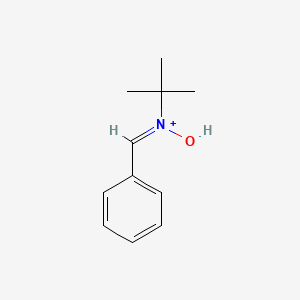

Comparaison Avec Des Composés Similaires

Le tribromure de monopyridin-1-ium peut être comparé à d'autres agents bromants similaires, tels que :

N-Bromosuccinimide (NBS) : Le NBS est un autre agent bromant couramment utilisé, mais il diffère en réactivité et en sélectivité par rapport au tribromure de monopyridin-1-ium.

Perbromure d'hydrobromure de pyridinium : Ce composé est similaire en structure et en fonction au tribromure de monopyridin-1-ium, mais il peut avoir des profils de solubilité et de réactivité différents.

Le tribromure de monopyridin-1-ium est unique par sa stabilité et sa facilité de manipulation, ce qui en fait un choix privilégié dans de nombreuses applications de synthèse organique .

Propriétés

Formule moléculaire |

C5H6Br3N |

|---|---|

Poids moléculaire |

319.82 g/mol |

Nom IUPAC |

molecular bromine;pyridin-1-ium;bromide |

InChI |

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H |

Clé InChI |

VDCLSGXZVUDARN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=[NH+]C=C1.[Br-].BrBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)

![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)

![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)